4-Methyl-1-propylquinolinium iodide chemical structure
4-Methyl-1-propylquinolinium iodide chemical structure
4-Methyl-1-propylquinolinium Iodide: Structural Dynamics, Synthesis, and Applications in Cyanine Dye Chemistry and Antimicrobial Research
Executive Summary & Molecular Architecture
4-Methyl-1-propylquinolinium iodide (CAS: 32863-55-1) is a quaternary heterocyclic ammonium salt that serves as a high-value precursor in the development of advanced optical materials and broad-spectrum antimicrobial agents[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic scaffold. Its utility is driven by a delicate balance of electrostatic charge, steric hindrance, and targeted electrophilicity.
The permanent positive charge on the quaternized nitrogen enhances aqueous solubility while simultaneously acting as a strong electron-withdrawing group. This electronic effect significantly lowers the pKa of the protons on the 4-methyl group, transforming it into a latent nucleophile crucial for downstream condensation reactions[2].
Table 1: Physicochemical and Structural Properties
| Property | Value | Structural Implication |
|---|---|---|
| Chemical Name | 4-Methyl-1-propylquinolin-1-ium iodide | Core scaffold for asymmetric cyanine dyes. |
| Molecular Formula | C13H16IN (Cation: C13H16N⁺) | Balances molecular weight with necessary lipophilicity. |
| Monoisotopic Mass | 186.128 Da (Cation) | Optimal size for DNA minor groove intercalation. |
| SMILES | CCC[N+]1=CC=C(C2=CC=CC=C21)C.[I-] | Defines the amphiphilic N-propyl tail and planar core. |
Experimental Protocol: Microwave-Assisted Synthesis
Traditional reflux methods for the N-alkylation of quinolines often suffer from prolonged reaction times (12–24 hours) and the formation of unwanted side-products. To ensure high yield and purity, the following self-validating microwave-assisted protocol is recommended[3].
Mechanistic Causality: Microwave irradiation provides uniform dielectric heating, which directly accelerates the S_N2 nucleophilic attack of the quinoline nitrogen on the primary alkyl halide. This rapid heating profile suppresses competing elimination reactions (E2) that typically occur under prolonged conventional heating.
Step-by-Step Methodology:
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Reagent Preparation: In a microwave-safe reaction vial, combine 4-methylquinoline (lepidine, 1.4 mmol) and 1-iodopropane (2.8 mmol, 2.0 eq)[3].
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Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for exactly 5 minutes, utilizing a 2-minute temperature ramp time[3].
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Isolation: Allow the reaction vessel to cool to room temperature. The thermodynamic stability of the salt in non-polar environments causes it to spontaneously precipitate.
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Purification: Isolate the crude solid via vacuum filtration. Wash sequentially with cold diethyl ether and acetone. Causality: Cold ether removes unreacted 1-iodopropane, while acetone removes any unreacted lepidine without dissolving the highly polar product[3].
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Self-Validation (NMR): Confirm the success of the S_N2 reaction via ¹H-NMR. The protocol is validated by the appearance of a triplet at ~4.5 ppm (corresponding to the N-CH₂ protons of the propyl chain) and a distinct downfield shift of the aromatic quinoline protons due to the newly formed permanent positive charge[3].
Caption: Microwave-assisted SN2 synthesis workflow for 4-methyl-1-propylquinolinium iodide.
Application I: Precursor for Fluorogenic DNA Sensors
4-Methyl-1-propylquinolinium iodide is a foundational building block for Thiazole-Orange-based DNA dyes, such as SYBR Safe[2].
The Condensation Mechanism: To synthesize the dye, the 4-methyl-1-propylquinolinium salt is treated with a mild base. Because the quaternized nitrogen withdraws electron density from the ring, the 4-methyl protons become highly acidic. Deprotonation yields a transient, highly nucleophilic alkylidene dihydropyridine intermediate. This intermediate undergoes a nucleophilic aromatic substitution (S_N-Ar) with a 3-methyl-2-(methylthio)benzothiazolium salt, forming the critical polymethine bridge that links the two heterocycles[2][4].
Causality of Fluorogenicity (The TICT Mechanism): Why is the resulting dye non-fluorescent in water but highly fluorescent when bound to DNA? In an aqueous environment, photoexcitation causes the molecule to enter a Twisted Intramolecular Charge Transfer (TICT) state[2]. The steric freedom of the solvent allows the quinolinium and benzothiazolium rings to twist around the methine bridge (reaching interplanar angles of ~90°). This twisting rapidly dissipates the excited state energy via non-radiative relaxation (quenching)[5].
However, when the dye intercalates into the rigid base-pair pocket of double-stranded DNA, this twisting motion is physically blocked. The molecule is forced to remain planar, shutting down the TICT pathway and forcing the energy to be released as a massive Absolute Fluorescence Enhancement (AFE)[4].
Caption: Reaction pathway from precursor to the fluorogenic DNA-bound state via the TICT mechanism.
Application II: Antimicrobial Efficacy and Membrane Disruption
Beyond optical probes, N-alkylquinolinium derivatives function as potent Quaternary Ammonium Compounds (QACs) with broad-spectrum antimicrobial activity, notably against Gram-positive pathogens like MRSA and VRE[6].
Mechanistic Causality of Membrane Disruption: The antimicrobial mechanism relies strictly on the amphiphilic architecture of the molecule. The positively charged quinolinium headgroup facilitates initial electrostatic binding to the negatively charged bacterial phospholipid bilayer. Following this, the lipophilic propyl chain inserts into the hydrophobic core of the membrane. This insertion disrupts the tight packing of the lipid acyl chains, leading to a loss of membrane integrity, leakage of intracellular potassium/ATP, and rapid cell death[6][7].
Structure-Activity Relationship (SAR) & Chain Length Optimization: The choice of a propyl (C3) chain is not arbitrary; it dictates the Hydrophilic-Lipophilic Balance (HLB). While longer alkyl chains (e.g., hexyl or decyl) drastically increase membrane penetration, they simultaneously increase toxicity to mammalian cells and reduce aqueous solubility, making formulation difficult. The propyl derivative represents an optimized scaffold that maintains sufficient lipophilicity to lyse bacterial membranes while preserving the solubility required for in vivo biological assays[6][7].
Table 2: Structure-Activity Relationship (SAR) of N-Alkylquinolinium Derivatives
| Derivative | Key Structural Feature | Primary Application / Biological Effect |
|---|---|---|
| 1-Methylquinolinium | Minimal lipophilicity | Basic dye synthesis; poor membrane penetration. |
| 1-Propylquinolinium | Balanced amphiphilicity | Optimized antimicrobial probes; DNA intercalation. |
| 1-Hexylquinolinium | High lipophilicity | Aggressive membrane disruption; higher mammalian toxicity. |
References
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PubChemLite : 4-methyl-1-propylquinolinium iodide (C13H16N) Structural Data. Université du Luxembourg. 1
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National Institutes of Health (NIH) / PMC : Synthesis of Quaternary Heterocyclic Salts. 3
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ResearchGate : Comprehensive Study of Thiazole‐Orange‐Based DNA Dyes.4
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Vulcanchem : 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide Antimicrobial Efficacy and SAR. 6
Sources
- 1. PubChemLite - 4-methyl-1-propylquinolinium iodide (C13H16N) [pubchemlite.lcsb.uni.lu]
- 2. real.mtak.hu [real.mtak.hu]
- 3. Synthesis of Quaternary Heterocyclic Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. 4-(4-Methoxystyryl)-1-methylquinolin-1-ium iodide () for sale [vulcanchem.com]
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